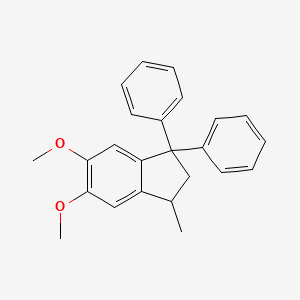
N1-ethyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antitumor Activity
This compound has shown promise in the field of oncology. The structure of phenylpiperazine derivatives has been associated with antitumor properties . Specifically, the compound’s efficacy can be evaluated through cell viability assays using tetrazolium dyes like MTT. These assays measure the cytotoxicity of the compound against cancer cell lines, such as MCF-7 breast cancer cells, to determine its potential as a cancer therapeutic agent.
Antibacterial and Antifungal Agents
Phenylpiperazine derivatives have been studied for their antibacterial and antifungal activities . The compound’s ability to inhibit the growth of various bacterial and fungal strains can be assessed through in vitro assays, which could lead to the development of new antimicrobial medications.
Sedative and Anesthetic Effects
Compounds with a phenylpiperazine moiety have been known to exhibit sedative and anesthetic activities . Research into this application could involve studying the compound’s interaction with central nervous system receptors and its effects on animal behavior.
Agrochemical Applications
There is potential for phenylpiperazine derivatives to be used in agrochemicals . Research in this field could focus on the compound’s effects on plant growth and its potential as a pesticide or herbicide.
Future Directions
The future directions for research on “N1-ethyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide” and related compounds could include further investigation of their anti-inflammatory activities , exploration of their potential applications in the treatment of diseases, and detailed studies of their physical and chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact withacetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition.
Mode of Action
Based on the structural similarity to other compounds, it may inhibit ache and buche, thereby increasing the concentration of acetylcholine in the synaptic cleft . This could potentially enhance cholinergic neurotransmission, which is often impaired in conditions like Alzheimer’s disease.
Biochemical Pathways
The compound likely affects the cholinergic pathway by inhibiting AChE and BuChE. This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration at the synapse. The enhanced cholinergic neurotransmission could potentially improve cognitive function .
Result of Action
The inhibition of AChE and BuChE by this compound could lead to an increase in acetylcholine levels in the synaptic cleft, potentially enhancing cholinergic neurotransmission . This could result in improved cognitive function, particularly in conditions characterized by impaired cholinergic neurotransmission, such as Alzheimer’s disease.
properties
IUPAC Name |
N-ethyl-N'-[3-(4-phenylpiperazin-1-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c1-2-18-16(22)17(23)19-9-6-10-20-11-13-21(14-12-20)15-7-4-3-5-8-15/h3-5,7-8H,2,6,9-14H2,1H3,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVLWCJUBFSKPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCCCN1CCN(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-ethyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-isopropylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/no-structure.png)
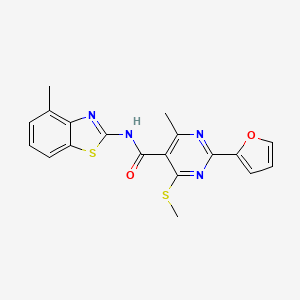

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2867221.png)
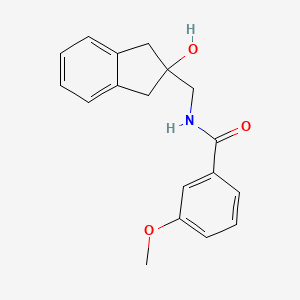
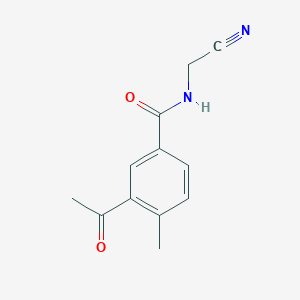

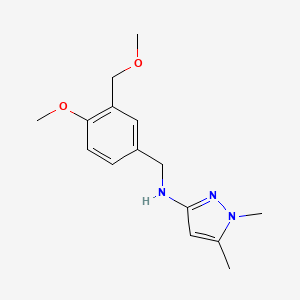
![6-Methoxy-2-azaspiro[3.3]heptane](/img/structure/B2867229.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2867231.png)
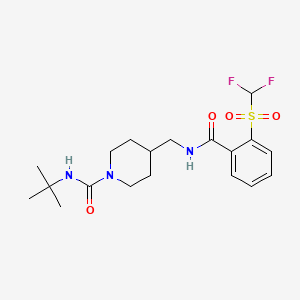
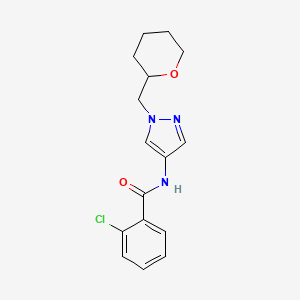
![Ethyl 2-(2'-amino-3'-cyano-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridin]-1-yl)acetate](/img/structure/B2867237.png)
